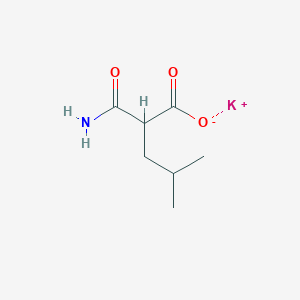

Potassium 2-carbamoyl-4-methylpentanoate

Description

Potassium 2-carbamoyl-4-methylpentanoate is a potassium salt derived from the parent carboxylic acid, 2-carbamoyl-4-methylpentanoic acid. Its structure features a pentanoate backbone with a carbamoyl (-CONH₂) group at position 2 and a methyl (-CH₃) substituent at position 4.

Properties

Molecular Formula |

C7H12KNO3 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

potassium;2-carbamoyl-4-methylpentanoate |

InChI |

InChI=1S/C7H13NO3.K/c1-4(2)3-5(6(8)9)7(10)11;/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11);/q;+1/p-1 |

InChI Key |

LHDVHQSYRZLQBV-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CC(C(=O)N)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Direct Carbamoylation of 2-Amino-4-methylpentanoic Acid Derivatives

One common synthetic approach involves starting from 2-amino-4-methylpentanoic acid or its derivatives, converting the amino group into a carbamoyl group via carbamoylation reactions.

- Step 1: Protection or activation of the amino acid derivative.

- Step 2: Reaction with carbamoylating agents such as phosgene equivalents or activated carbamates.

- Step 3: Formation of the potassium salt by neutralization with potassium hydroxide or potassium carbonate.

This approach is supported by general carbamate synthesis methodologies where primary amines react with phosgene or equivalents to form isocyanate intermediates, which then couple with nucleophiles to yield carbamates.

Synthesis via Activated Carbamate Intermediates

Recent advances favor the use of activated carbamate intermediates, such as 4-nitrophenyl carbamates, which allow milder and more selective carbamoylation.

- Procedure: Conversion of protected amino acids into activated 4-nitrophenyl carbamates, followed by reaction with the carboxylate or alcohol moiety to form the carbamate ester.

- Advantages: Improved yields, reduced side reactions, and better control over product purity.

- Example: In the synthesis of amino acid carbamates as prodrugs, this method yielded good to excellent yields under mild conditions, with subsequent removal of protecting groups by trifluoroacetic acid (TFA) treatment.

Esterification and Salt Formation

The carboxylic acid group of 2-carbamoyl-4-methylpentanoic acid is typically converted into its potassium salt by neutralization:

- Neutralization: Reaction of the acid with potassium hydroxide (KOH) in aqueous or alcoholic solution.

- Isolation: The potassium salt precipitates or is crystallized from solution.

- Purification: Standard purification includes recrystallization or drying under reduced pressure.

Detailed Synthetic Route Example

While no direct commercial synthesis of this compound is widely published, analogous compounds and related carbamoyl amino acid salts provide insight into typical procedures.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting material: 2-amino-4-methylpentanoic acid | Amino acid precursor |

| 2 | Carbamoylation reagent: phosgene equivalent or 4-nitrophenyl chloroformate | Formation of carbamoyl group via isocyanate intermediate or activated carbamate |

| 3 | Base: potassium hydroxide (KOH) | Neutralization to form potassium salt |

| 4 | Solvent: aqueous or alcoholic medium (e.g., water, methanol) | Reaction medium |

| 5 | Purification: recrystallization or column chromatography | Isolation of pure potassium salt |

This general scheme is adapted from carbamate synthesis methodologies and amino acid salt preparations.

Comparative Analysis of Preparation Methods

Research Discoveries and Optimization

- Stability and Hydrolysis: Carbamate derivatives such as this compound show stability under acidic conditions and undergo slow hydrolysis at near-neutral pH, which is relevant for biological applications and storage.

- Alternative Synthetic Routes: Patents and research highlight synthetic routes involving free radical reactions and dehydration-reduction sequences for related carbamoyl compounds, suggesting potential for scalable industrial synthesis.

- Purification Techniques: Silica gel chromatography with ethyl acetate/hexane mixtures is commonly employed to purify carbamate esters, ensuring high purity of the final compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Carbamoylation Temperature | 0–25 °C (activated carbamate), 50–100 °C (free radical) | Lower temps favor selectivity |

| Solvents | Dichloromethane, Ethyl Acetate, Water | Solvent choice affects yield and purity |

| Base for Salt Formation | Potassium hydroxide, Potassium carbonate | Stoichiometric amounts used |

| Purification | Silica gel chromatography, recrystallization | Ethyl acetate/hexane (1:2) common |

| Reaction Time | 3–24 hours | Depends on method and scale |

Chemical Reactions Analysis

Types of Reactions

Potassium 2-carbamoyl-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Potassium 2-carbamoyl-4-methylpentanoate is a chemical compound with applications in various scientific and industrial fields. This article aims to provide a detailed overview of its applications, drawing from verified scientific sources.

Chemical Information

This compound has the molecular formula .

Synthesis of Complex Organic Molecules

Carbamoyl compounds are often used as building blocks in the synthesis of complex organic molecules. For instance, 2-(1-N, N-dialkylcarbamoyl-1, 2, 4-triazol-3-ylsulfonyl)alkanoates, which contain a carbamoyl moiety, are synthesized for their herbicidal activity .

Example Synthetic Route: The synthesis of isopropyl 2-(1-N, N-diethycarbamoyl-1, 2, 4-triazol-3-ylsulfonyl)-4-methylpentanoate involves adding N, N-diethycarbamoyl-1, 2, 4-triazol-3-ylthio)-4-methylpentanoate to mCPBA (meta-chloroperoxybenzoic acid) . The reaction is conducted at 0°C, then warmed to room temperature and stirred for 6 hours. The product is purified using silica gel column chromatography .

Pharmaceutical and Agrochemical Applications

Amino acid derivatives, including those structurally related to this compound, are utilized in the production of pharmaceuticals and agrochemicals. These compounds can be designed as enzyme inhibitors, influencing metabolic pathways .

GCPII Inhibitors

Carbamate-based compounds, related to this compound, are designed and synthesized as inhibitors of glutamate carboxypeptidase II (GCPII) . GCPII inhibitors have therapeutic potential in neurological disorders, prostate cancer, and inflammatory bowel disease .

Case Study: GCPII Inhibition

A study on carbamate-based inhibitors of GCPII found that different orientations of the carbamate moiety significantly affect inhibitory potency . Replacing the N-carbamoyl glutamic acid with N-carboxy-glutamic acid resulted in a substantial loss of potency. However, inserting a carbamate moiety in the opposite orientation increased potency .

Herbicide Synthesis

This compound derivatives are used in the synthesis of herbicides . For example, 2-(1-N, N-dialkylcarbamoyl-1, 2, 4-triazol-3-ylsulfonyl)alkanoates exhibit herbicidal activity against weeds .

The biological activity of compounds like (2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid, which shares structural similarities with this compound, is linked to interactions with enzymes and metabolic pathways. These compounds may influence enzyme activity and metabolic processes.

Tables of Applications

Safety and Regulatory Information

Mechanism of Action

The mechanism of action of potassium 2-carbamoyl-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between Potassium 2-carbamoyl-4-methylpentanoate and two structurally related compounds from the evidence:

Key Observations:

Functional Groups: The potassium salt’s ionic nature enhances water solubility compared to the neutral pyrimidine carboxylic acid in and the methyl ester in . The carbamoyl group in the target compound may facilitate hydrogen bonding, contrasting with the amino group () and chloro substituent (), which influence reactivity and polarity.

The pyrazole group in ’s ester adds heterocyclic complexity, which is often leveraged in drug design for target specificity .

Physicochemical and Application-Based Differences

Solubility and Stability:

- This compound: Likely exhibits high aqueous solubility due to its ionic character, making it suitable for formulations requiring bioavailability.

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (): Limited solubility in water due to its non-ionic, aromatic structure; stability may be influenced by the electron-withdrawing chloro group .

- Methyl Ester () : Lipophilic ester group enhances membrane permeability, favoring use in prodrugs or lipid-based delivery systems .

Biological Activity

Potassium 2-carbamoyl-4-methylpentanoate is a potassium salt derived from 2-carbamoyl-4-methylpentanoic acid, with the molecular formula C6H12KNO2 and a molecular weight of approximately 197.27 g/mol. This compound exhibits unique structural features that may confer distinct biological activities, particularly in nutritional and pharmaceutical contexts.

Chemical Structure and Properties

The compound possesses a carbamoyl group attached to a branched alkane structure, which is significant for its biological interactions. The structural uniqueness allows it to participate in various biochemical processes, potentially influencing metabolic pathways.

| Property | Value |

|---|---|

| Chemical Formula | C6H12KNO2 |

| Molecular Weight | 197.27 g/mol |

| Functional Groups | Carbamoyl |

| Solubility | Soluble in water |

The biological activity of this compound can be attributed to its interaction with specific biological pathways. The carbamate functional group is known for its stability and ability to engage in resonance, which can enhance its reactivity and interaction with target biomolecules . This characteristic is crucial in the design of drugs that utilize similar moieties for therapeutic effects.

Potential Biological Activities

- Antitumor Activity : Similar compounds containing carbamate groups have been shown to exhibit antitumor properties. For instance, modifications in the carbamate structure can significantly enhance the potency of anticancer agents .

- Neuroprotective Effects : Compounds with carbamate functionality are often involved in the modulation of neurotransmitter systems, which can be beneficial in treating neurodegenerative diseases .

- Enzyme Inhibition : this compound may act as an inhibitor of matrix metalloproteinases (MMPs), enzymes implicated in various pathological processes such as cancer metastasis and inflammation . MMP inhibitors are crucial for developing treatments for diseases characterized by excessive extracellular matrix degradation.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Anticancer Research : A study demonstrated that derivatives of carbamate compounds showed enhanced cytotoxicity against cancer cell lines. The modification of substituents on the carbamate group was found to significantly influence the biological activity and stability of these compounds .

- Neurodegenerative Disorders : Research has indicated that carbamate-based drugs can improve cognitive functions in models of Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Potassium 2-carbamoyl-4-methylpentanoate in a laboratory setting?

- Methodology : Synthesis typically involves multi-step reactions, including carbamoylation of 4-methylpentanoic acid derivatives. For example, coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate carbamoyl group introduction. Subsequent purification via recrystallization or chromatography (e.g., silica gel) is critical to isolate the potassium salt form .

- Key Considerations : Monitor reaction progress using TLC or HPLC, and confirm stoichiometric ratios to avoid side products like unreacted precursors or dimerization artifacts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the carbamoyl group (δ ~160-170 ppm for carbonyl) and methyl branching (δ ~0.9-1.5 ppm for methyl protons) .

- FT-IR : Identify carbamoyl C=O stretching (~1680-1700 cm) and N-H vibrations (~3300 cm) .

- Mass Spectrometry : ESI-MS in negative ion mode can detect the molecular ion peak (e.g., [M-K]) for mass confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodology :

- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography via SHELX for absolute configuration and solid-state NMR for hydrogen bonding patterns).

- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR or IR spectra and compare with experimental data .

Q. What computational tools are available to predict the reactivity of this compound in biochemical pathways?

- Methodology :

- Database Mining : Leverage REAXYS or BKMS_METABOLIC to identify analogous compounds and their metabolic pathways .

- In Silico Tools : Use Schrödinger Suite or Gaussian for docking studies to assess interactions with enzymes (e.g., amidases or carboxylases) .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Methodology :

- DoE (Design of Experiments) : Vary parameters like temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .

- Kinetic Analysis : Use in-situ FT-IR or Raman spectroscopy to monitor reaction kinetics and identify rate-limiting steps .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, and segregate waste in labeled containers .

- Documentation : Refer to ECHA or PubChem safety sheets for hazard classification and emergency procedures .

Applications in Research

Q. How is this compound used in studying amino acid derivatives?

- Methodology :

- Biochemical Probes : Incorporate - or -labeled carbamoyl groups to trace metabolic incorporation into peptides via LC-MS .

- Enzyme Inhibition : Screen against enzymes like glutamate dehydrogenase to assess competitive inhibition using fluorescence-based assays .

- Case Study : Structural analogs (e.g., Sodium 2-amino-4-hydroxy-4-methylpentanoate) have been used to study allosteric modulation in amino acid transporters .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.